Chlorine nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

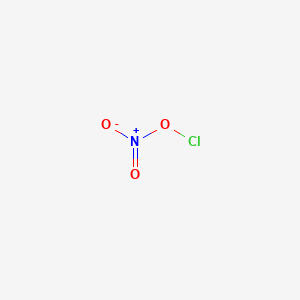

Chlorine nitrate is a useful research compound. Its molecular formula is ClNO3 and its molecular weight is 97.46 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Atmospheric Chemistry

Role in Stratospheric Chemistry

Chlorine nitrate serves as a reservoir for chlorine and nitrogen in the stratosphere. It is formed through a termolecular reaction involving chlorine monoxide (ClO) and nitrogen dioxide (NO2), which plays a crucial role in ozone depletion processes. The presence of this compound can influence the availability of reactive chlorine species that contribute to ozone layer degradation .

Production of Reactive Chlorine Compounds

Recent studies have highlighted the photolysis of particulate nitrate as a significant pathway for activating inert chloride to produce photolabile chlorine (Cl2) during daytime. This mechanism indicates that this compound can contribute to the formation of reactive chlorine species under specific atmospheric conditions, enhancing ozone production and hydrocarbon oxidation .

Impact on Nitrate Formation

The heterogeneous reactions involving chlorine compounds, including this compound, have been shown to significantly affect nitrate concentrations in the atmosphere. For instance, modeling studies indicate that these reactions can increase atmospheric levels of Cl2 and nitryl chloride (ClNO2), which are critical for understanding summertime nitrate formation in urban areas like Beijing . The incorporation of chlorine-related chemistry into air quality models has improved predictions of nitrate levels, demonstrating the compound's relevance in air pollution dynamics .

Synthesis of Other Compounds

This compound is not only significant in atmospheric processes but also serves as a precursor in the synthesis of various inorganic compounds. Research has explored novel methods for producing this compound from nitryl fluoride and calcium hypochlorite, providing avenues for generating high-purity this compound efficiently . This synthesis process could facilitate the production of other valuable chemicals used in industrial applications.

Environmental Implications

Chlorine Cycle Dynamics

this compound plays an integral role in the global chlorine cycle. Studies involving catchment areas have shown that organic-matter-bound chlorine interacts with inorganic chloride forms, influencing the transport and transformation of chlorine within ecosystems . Understanding these dynamics is essential for assessing the environmental impact of chlorine compounds and their contributions to soil and water quality.

Air Quality Management

Given its role in atmospheric reactions that affect air quality, monitoring this compound levels can be vital for air quality management strategies. Its ability to produce reactive species that contribute to secondary pollutant formation underscores the need for comprehensive assessments of its environmental impacts.

Case Study 1: this compound's Role in Urban Air Quality

A study conducted in Beijing during summer months revealed that high concentrations of reactive molecular chlorine and nitryl chloride correlated with severe air pollution events. The research demonstrated how heterogeneous reactions involving chlorine compounds, including this compound, significantly impacted local air quality by increasing nitrate concentrations .

Case Study 2: Stratospheric Chemistry Analysis

Research on stratospheric chemistry has illustrated how this compound contributes to ozone depletion mechanisms. By acting as a reservoir for reactive chlorine species, it plays a pivotal role in understanding stratospheric ozone dynamics and the implications for climate change .

Summary Table: Key Applications of this compound

| Application Area | Description |

|---|---|

| Atmospheric Chemistry | Serves as a reservoir for reactive chlorine; influences ozone depletion processes |

| Synthesis | Acts as a precursor for various inorganic compounds; synthesized from nitryl fluoride and calcium hypochlorite |

| Environmental Dynamics | Impacts soil and water quality through interactions with organic-matter-bound chlorine |

| Air Quality Management | Essential for monitoring air pollution; contributes to secondary pollutant formation |

Propiedades

Número CAS |

14545-72-3 |

|---|---|

Fórmula molecular |

ClNO3 |

Peso molecular |

97.46 g/mol |

Nombre IUPAC |

chloro nitrate |

InChI |

InChI=1S/ClNO3/c1-5-2(3)4 |

Clave InChI |

XYLGPCWDPLOBGP-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])OCl |

SMILES canónico |

[N+](=O)([O-])OCl |

Key on ui other cas no. |

14545-72-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.